2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzo[d]oxazole core substituted with a difluoromethoxy group at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of benzo[d]oxazole, followed by the introduction of the difluoromethoxy group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The difluoromethoxy group can be introduced using difluoromethylating agents such as difluoromethyl ether in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and reagents can also be incorporated to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-(Difluoromethoxy)-5-aminobenzo[d]oxazole.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzo[d]oxazole derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the biological activity of nitro and difluoromethoxy-substituted heterocycles.
Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrobenzo[d]oxazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Ethoxy-5-nitrobenzo[d]oxazole: Similar structure but with an ethoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole is unique due to the presence of both a difluoromethoxy group and a nitro group on the benzo[d]oxazole core. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4F2N2O4 |
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Molecular Weight |
230.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O4/c9-7(10)16-8-11-5-3-4(12(13)14)1-2-6(5)15-8/h1-3,7H |
InChI Key |
QFCIDYDFRRRHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)OC(F)F |
Origin of Product |
United States |
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